molecular formula C13H9ClO B112586 3'-Chlorobiphenyl-4-carbaldehyde CAS No. 400744-49-2

3'-Chlorobiphenyl-4-carbaldehyde

Cat. No. B112586
M. Wt: 216.66 g/mol
InChI Key: SQMLKQSDIZEGRP-UHFFFAOYSA-N
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Description

3’-Chlorobiphenyl-4-carbaldehyde is a chemical compound with the CAS number 79213-60-8 . It has a molecular weight of 216.67 . The IUPAC name for this compound is 3-chlorobiphenyl-4-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 3’-Chlorobiphenyl-4-carbaldehyde is represented by the formula C13H9ClO . The InChI code for this compound is 1S/C13H9ClO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H .


Physical And Chemical Properties Analysis

3’-Chlorobiphenyl-4-carbaldehyde has a molecular weight of 216.67 . Its molecular formula is C13H9ClO .

Scientific Research Applications

Synthesis of Complex Heterocyclic Systems

Research has focused on synthesizing complex heterocyclic systems, such as quinolines and indoles, which are crucial in pharmaceutical chemistry. For instance, the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems have been highlighted, illustrating the compound's utility in generating biologically relevant structures (Hamama et al., 2018).

Antimicrobial Activity

Analogous compounds have been synthesized and evaluated for antimicrobial activity, underscoring the potential of chloro-substituted carbaldehydes in developing new antimicrobial agents. For example, Schiff’s bases of 4-Chloro-3-coumarin aldehyde demonstrated significant antimicrobial activity against a range of bacteria and fungi, highlighting their potential in addressing antibiotic resistance (Bairagi et al., 2009).

Ligand Synthesis for Metal Complexes

The compound has also found applications in the synthesis of ligands for metal complexes, demonstrating its versatility in coordination chemistry. This includes the development of acyclic chelating systems for transition metal complexes, which are of interest for catalysis and material science applications (Bowyer et al., 2001).

Organic Fluorescent Materials

Furthermore, derivatives have been investigated for their photophysical properties, contributing to the development of organic fluorescent materials. The synthesis and characterization of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and Schiff bases revealed high fluorescence quantum yields, positioning these derivatives as potential candidates for organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Safety And Hazards

The safety data sheet for 3’-Chlorobiphenyl-4-carbaldehyde indicates that it is for R&D use only and not for medicinal, household, or other use . It is advised to handle this compound with appropriate safety measures .

properties

IUPAC Name

4-(3-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMLKQSDIZEGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362622
Record name 4-(3-chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chlorobiphenyl-4-carbaldehyde

CAS RN

400744-49-2
Record name 4-(3-chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
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